molecular formula C14H12 B575108 cis-Stilbene-D12 CAS No. 169104-27-2

cis-Stilbene-D12

Cat. No. B575108
CAS RN: 169104-27-2
M. Wt: 192.323
InChI Key: PJANXHGTPQOBST-PUJLZZKESA-N
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Description

Cis-Stilbene, also known as 1,2-diphenylethylene, is a type of stilbene. It can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides . The molecular weight of cis-Stilbene is 180.2451 .


Synthesis Analysis

Stilbene derivatives are synthesized via cross-coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . The synthesis of stilbene can also be achieved by the Wittig and Horner-Wadsworth-Emmons reactions .


Molecular Structure Analysis

The molecular structure of cis-Stilbene can be analyzed using two-photon absorption spectroscopy. This method provides detailed information about the electronic structure of the molecule .


Chemical Reactions Analysis

Cis-Stilbene can undergo various chemical reactions. For instance, it can undergo two-photon absorption (2PA) processes . It can also undergo reversible trans-to-cis photoisomerization and irreversible photocyclization reactions .


Physical And Chemical Properties Analysis

Cis-Stilbene is a relatively unreactive colorless compound that is practically insoluble in water . It has a melting point of about -5°C and a boiling point of 82 - 84 °C at 0.5 hPa .

Scientific Research Applications

  • Femtosecond Raman Spectra Analysis : cis-Stilbene-D12 has been used in studies involving femtosecond stimulated Raman spectra, which provide insights into the ground and excited electronic states of the molecule. These studies help understand the vibrational dynamics and photoisomerization reactions of stilbene (Dobryakov et al., 2012).

  • Resonance Raman Intensities : Research on the resonance Raman intensities of perdeuterated cis-stilbene, including cis-Stilbene-D12, contributes to understanding the vibrational modes and excited-state geometry of stilbene. This work aids in the vibrational assignment for various isotopomers of stilbene (Baranović, 2001).

  • Photoexcitation Dynamics : cis-Stilbene-D12 has been studied using time-resolved resonance Raman spectroscopy to explore the dynamics of its photoexcited singlet state. Such studies offer insights into the photoisomerization process of stilbene (Kwok et al., 2003).

  • Photoisomerization and Ring Closure Reactions : Investigations have been conducted on the photoisomerization and ring closure reactions of cis-Stilbene-D12 in gaseous states using advanced spectroscopic techniques. These studies enhance the understanding of the molecular behavior of stilbene under photoexcitation (Karashima et al., 2023).

  • Neutron Spectroscopy Applications : cis-Stilbene-D12 has been characterized for its application in neutron spectroscopy. Its unique properties make it suitable for neutron spectroscopy measurements in various fields, including nuclear reaction studies and space travel (Gaughan et al., 2021).

  • Fast Neutron Detection : The deuterated form of trans-stilbene, which includes stilbene-d12, has been investigated for its potential in fast neutron spectroscopy. This research highlights the advantages of using deuterated stilbene in neutron detection technologies (Carman et al., 2018).

  • Vibrational Analysis on Ground State Potential Energy Surface : Research has been done on the vibrational analysis of stilbene and its isotopomers, including cis-Stilbene-D12, on the ground state potential energy surface. This contributes to a deeper understanding of the molecular structure and behavior of stilbene (Baranović et al., 1998).

Mechanism of Action

The mechanism of action of cis-Stilbene involves various processes. For instance, the E/Z isomerization of stilbene occurs via the formation of exciplexes, in which para-benzoquinone acts as a photocatalyst .

Safety and Hazards

Cis-Stilbene may be harmful if inhaled, absorbed through the skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Stilbene and its derivatives have gained significant importance in pharmaceutical and material chemistry. They are used in the synthesis of important molecules with diverse applications in these fields . The development of new two-photon active compounds has enabled rapid and widespread advances in multi-photon techniques, including fluorescence imaging and microscopy, 3D fabrication, optical data storage, photodynamic therapy, and spatially controlled chemical activation .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-PUJLZZKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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